5-Chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone
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Overview
Description
5-Chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone is an organic compound that belongs to the class of hydrazones It is derived from 5-chloro-2-hydroxybenzaldehyde and 1,1-dimethylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and hydrazine.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: 5-Chloro-2-hydroxybenzaldehyde and 1,1-dimethylhydrazine.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
5-Chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzaldehyde
- 2-Hydroxy-5-chlorobenzaldehyde
- 4-Chloro-2-formylphenol
Uniqueness
5-Chloro-2-hydroxybenzaldehyde 1,1-dimethylhydrazone is unique due to the presence of the hydrazone linkage, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to participate in unique chemical reactions and exhibit particular biological activities that are not observed in its parent aldehyde or other similar compounds.
Properties
IUPAC Name |
4-chloro-2-[(E)-(dimethylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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